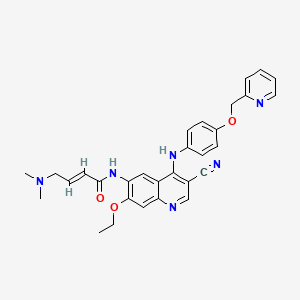
Neratinib impurity QL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neratinib impurity QL is a byproduct formed during the synthesis of Neratinib, a tyrosine kinase inhibitor used primarily in the treatment of HER2-positive breast cancer. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding the properties and behavior of this compound is crucial for ensuring the quality and stability of Neratinib formulations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Neratinib impurity QL typically involves the reaction of Neratinib intermediates under specific conditions. One common method involves the use of oxalyl chloride as a reagent, which reacts with Neratinib intermediates to form the impurity . The reaction conditions often include controlled temperatures and the use of solvents like acetonitrile to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is monitored and controlled to minimize its presence in the final product. High-performance liquid chromatography (HPLC) is often used to detect and quantify this impurity during the manufacturing process . The goal is to ensure that the levels of this compound remain within acceptable limits as defined by regulatory guidelines.
化学反応の分析
Types of Reactions: Neratinib impurity QL can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the impurity, potentially leading to the formation of new byproducts.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions can yield reduced forms of the impurity .
科学的研究の応用
Neratinib impurity QL has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied to understand its formation and behavior during the synthesis of Neratinib. In biology and medicine, researchers investigate its potential effects on the efficacy and safety of Neratinib as a therapeutic agent . In the pharmaceutical industry, controlling the levels of this impurity is essential for ensuring the quality of the final drug product .
作用機序
The mechanism of action of Neratinib impurity QL is not as well-studied as that of Neratinib itself. it is believed that this impurity may interact with similar molecular targets and pathways as Neratinib, including the inhibition of epidermal growth factor receptor (EGFR), HER2, and HER4 . These interactions can potentially affect the overall efficacy and safety profile of the drug.
類似化合物との比較
Similar Compounds: Neratinib impurity QL can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include impurities formed during the synthesis of Lapatinib and Afatinib, which are also used in the treatment of HER2-positive cancers .
Uniqueness: What sets this compound apart from other similar compounds is its specific formation pathway and its potential impact on the stability and efficacy of Neratinib. Understanding these unique aspects is crucial for developing effective strategies to control and minimize its presence in the final drug product .
特性
CAS番号 |
1469746-91-5 |
|---|---|
分子式 |
C30H30N6O3 |
分子量 |
522.6 g/mol |
IUPAC名 |
(E)-N-[3-cyano-7-ethoxy-4-[4-(pyridin-2-ylmethoxy)anilino]quinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H30N6O3/c1-4-38-28-17-26-25(16-27(28)35-29(37)9-7-15-36(2)3)30(21(18-31)19-33-26)34-22-10-12-24(13-11-22)39-20-23-8-5-6-14-32-23/h5-14,16-17,19H,4,15,20H2,1-3H3,(H,33,34)(H,35,37)/b9-7+ |
InChIキー |
MPIQYQIEOBCLFG-VQHVLOKHSA-N |
異性体SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC=C(C=C3)OCC4=CC=CC=N4)C#N)NC(=O)/C=C/CN(C)C |
正規SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC=C(C=C3)OCC4=CC=CC=N4)C#N)NC(=O)C=CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
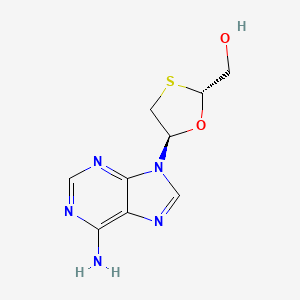

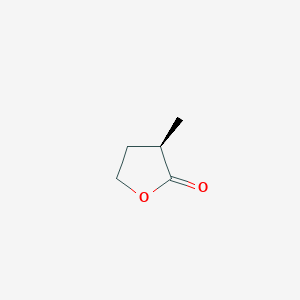

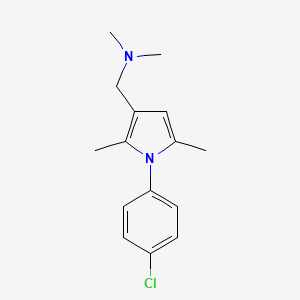
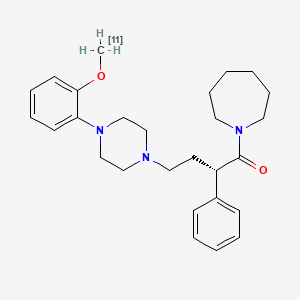
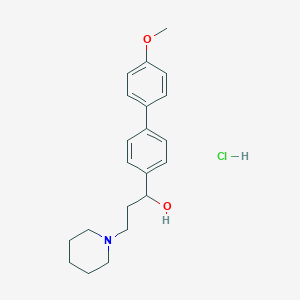
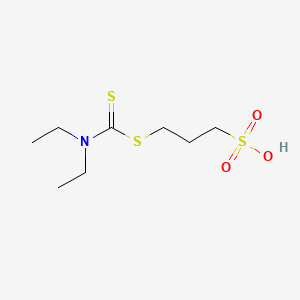
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
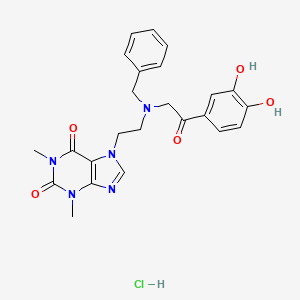
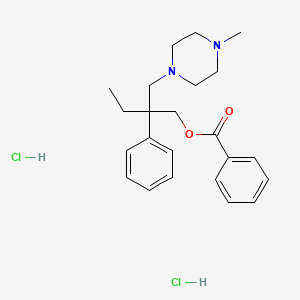
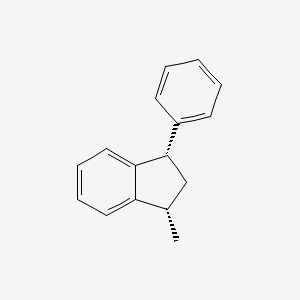
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
